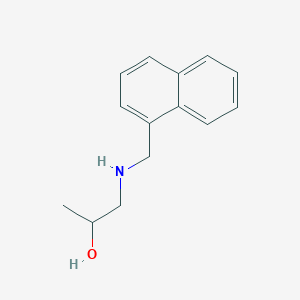
(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine
Übersicht
Beschreibung
The compound contains a tetrahydrofuran group, which is a cyclic ether, and a trimethoxybenzyl group, which is a benzene ring with three methoxy groups (-OCH3) and a benzyl group. The amine group (-NH2) suggests that this compound could act as a base in chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely be influenced by the tetrahydrofuran ring and the benzene ring. These structures are known to contribute to the stability of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amine group, which can act as a nucleophile or base, and the ether groups, which can act as electrophiles in certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ether and amine groups could make it polar and potentially soluble in water .Wissenschaftliche Forschungsanwendungen
Arylmethylidenefuranones and Heterocyclic Amines in Medicinal Chemistry
Research on arylmethylidene derivatives of 3H-furan-2-ones has shown that these compounds participate in reactions with various nucleophilic agents, leading to a wide range of cyclic and heterocyclic compounds. These reactions are influenced by the structure of the initial reagents and the conditions under which they are carried out, indicating the versatility of furan derivatives in synthesizing bioactive molecules (Kamneva, Anis’kova, & Egorova, 2018). Similarly, furanyl- or thienyl-substituted nucleobases and nucleosides play a significant role in drug design, demonstrating the importance of furan derivatives in developing compounds with optimized antiviral, antitumor, and other bioactivities (Ostrowski, 2022).
Applications in Polymer Chemistry and Environmental Science
The transformation of lignocellulosic biomass into furan platform chemicals showcases the potential of furan derivatives in creating environmentally friendly processes for synthesizing valuable polymers. This review highlights the conversion of biomass into furans and their subsequent utilization in producing bio-based polymers, illustrating the sustainability aspect of using furan derivatives in material science (Dedes, Karnaouri, & Topakas, 2020). Additionally, the synthesis of benzoxazole derivatives, which share structural similarities with tetrahydrofuran compounds, underlines the importance of these reactions in medicinal chemistry and material science. Microwave-assisted synthesis techniques, in particular, have shown effectiveness in diversifying the applications of these compounds (Özil & Menteşe, 2020).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(oxolan-2-yl)-N-[(2,3,4-trimethoxyphenyl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-17-13-7-6-11(14(18-2)15(13)19-3)9-16-10-12-5-4-8-20-12/h6-7,12,16H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTCZIWATHDQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CNCC2CCCO2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Tetrahydro-furan-2-ylmethyl)-(2,3,4-trimethoxy-benzyl)-amine | |
CAS RN |
510723-81-6 | |
| Record name | 2-Furanmethanamine, tetrahydro-N-[(2,3,4-trimethoxyphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=510723-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




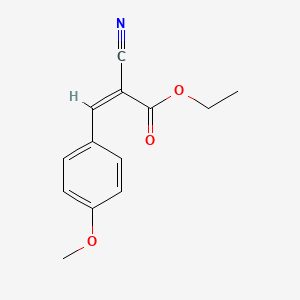

![[5-(3-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B3142620.png)
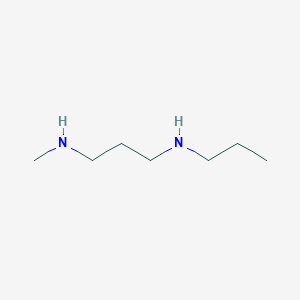
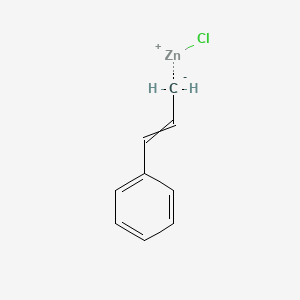

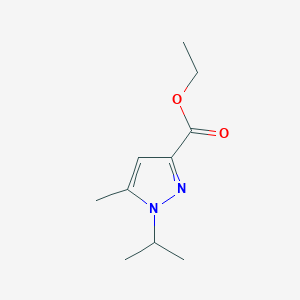

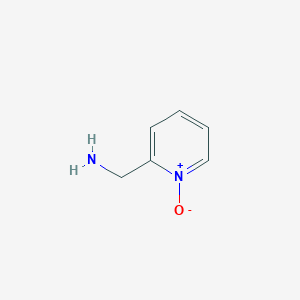
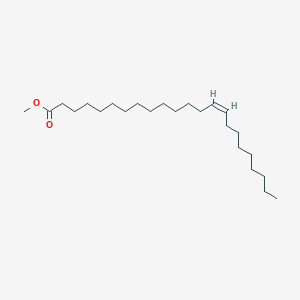

![1-[4-(1,1-Dioxo-1,2-benzothiazol-3-yl)piperazin-1-yl]-3-methoxypropan-2-ol](/img/structure/B3142683.png)
